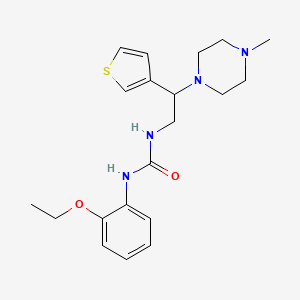
1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
C22H30N4O2S
This structure includes a urea moiety, an ethoxyphenyl group, a piperazine ring, and a thiophene substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl isocyanate with 2-ethoxyphenol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the urea linkage.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of thiourea have shown broad-spectrum antitumor effects with GI50 values ranging from 15.1 to 28.7 μM against various cancer cell lines, including breast and lung cancers . The incorporation of piperazine and thiophene groups enhances these effects, potentially due to their ability to interact with biological targets involved in cancer progression.
Antimicrobial Activity
Compounds containing urea and thiourea functionalities have demonstrated antimicrobial properties. These compounds are effective against a range of pathogens, including bacteria and fungi. For example, certain derivatives have exhibited antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against common strains . This suggests that this compound may possess similar antimicrobial efficacy.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the urea moiety, facilitating interactions with target proteins and enzymes. This characteristic is particularly important in the design of inhibitors for various biological pathways, including those involved in cancer cell proliferation and microbial resistance .
Case Studies
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-3-26-19-7-5-4-6-17(19)22-20(25)21-14-18(16-8-13-27-15-16)24-11-9-23(2)10-12-24/h4-8,13,15,18H,3,9-12,14H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXFNLDROPUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














